

# TDI-011536: A Potent LATS Kinase Inhibitor for Regenerative Medicine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | TDI-011536 |           |
| Cat. No.:            | B10831577  | Get Quote |

## An In-Depth Technical Guide on Target Genes and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TDI-011536**, a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). By targeting the core of the Hippo signaling pathway, **TDI-011536** promotes the activity of the transcriptional coactivators YAP and TAZ, unlocking the proliferative potential of cells and offering a promising avenue for regenerative medicine. This document details the mechanism of action, target genes, downstream physiological effects, and key experimental data related to **TDI-011536**.

#### **Core Mechanism of Action: LATS Kinase Inhibition**

**TDI-011536** is a small molecule designed as a potent, ATP-competitive inhibitor of LATS1 and LATS2 kinases.[1][2] These kinases are central to the Hippo signaling pathway, a critical regulator of organ size, tissue homeostasis, and cell proliferation.[3] In its active state, the Hippo pathway phosphorylates the transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[4][5][6] This phosphorylation event leads to their cytoplasmic sequestration and subsequent degradation, effectively acting as a brake on cell division.[4][5][6]



**TDI-011536** directly inhibits LATS1/2, thereby preventing the phosphorylation of YAP and TAZ. [4][5] This allows YAP and TAZ to translocate to the nucleus, where they associate with DNA-binding transcription factors, primarily the TEAD family, to induce the expression of a wide array of pro-proliferative and anti-apoptotic genes.[4][7]

#### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of **TDI-011536** in the Hippo signaling pathway.

#### **Target Genes and Downstream Effects**

By promoting the nuclear activity of YAP, **TDI-011536** stimulates the transcriptional activation of a host of downstream target genes. These genes are instrumental in promoting cell cycle progression and tissue growth. In vivo studies in mice have demonstrated the significant upregulation of YAP target genes in the heart and liver following systemic administration of **TDI-011536**.[4]

Key target genes that are upregulated include:

- Angiomotin-like 2 (AMOTL2)[4][6]
- Cellular communication network factor 1 (CCN1/CYR61)[4][6]



- Cellular communication network factor 2 (CCN2/CTGF)[4][6]
- Myc proto-oncogene (MYC)[4][6]

The downstream physiological effects of **TDI-011536** are centered on its ability to induce proliferation in cells that are typically postmitotic. This has profound implications for regenerative medicine. Observed effects include:

- Cardiac Regeneration: Promotes the proliferation of cardiomyocytes following cryolesions in adult mice.[4][5]
- Retinal Regeneration: Fosters extensive proliferation in retinal organoids derived from human induced pluripotent stem cells and induces regeneration of the retinal pigment epithelium.[4][8]
- Multi-Organ Effects: Systemic administration in mice suppresses YAP phosphorylation in the heart, liver, and skin, indicating broad tissue activity.[4][5]

#### **Quantitative Data**

The potency and efficacy of **TDI-011536** have been characterized through various in vitro and cell-based assays.

| Parameter | Value   | Assay Conditions                         | Reference |
|-----------|---------|------------------------------------------|-----------|
| IC50      | 0.76 nM | In vitro LATS kinase<br>assay (2 mM ATP) | [1]       |
| EC50      | 10 nM   | Cell-based YAP phosphorylation assay     | [1]       |



| In Vivo<br>Effect  | Dosage              | Time Point | Organ(s)              | Observatio<br>n                                              | Reference |
|--------------------|---------------------|------------|-----------------------|--------------------------------------------------------------|-----------|
| pYAP<br>Reduction  | 200 mg/kg<br>(i.p.) | 2-4 hours  | Heart, Liver,<br>Skin | Profound<br>reduction in<br>phosphorylat<br>ed YAP<br>(S127) | [4]       |
| pYAP<br>Reduction  | 100 mg/kg<br>(i.p.) | 4 hours    | Heart, Liver          | Maintained<br>dephosphoryl<br>ation of YAP                   | [9]       |
| pYAP<br>Reduction  | 50 mg/kg<br>(i.p.)  | 4 hours    | N/A                   | pYAP levels<br>recovered                                     | [4]       |
| Gene<br>Expression | 200 mg/kg<br>(i.p.) | 4 hours    | Heart, Liver          | Significant enrichment of YAP target gene expression         | [4][9]    |



| Cell-Based<br>Assay          | Compound Conc.   | Time Point | Cell Type                     | Observatio<br>n                                                 | Reference |
|------------------------------|------------------|------------|-------------------------------|-----------------------------------------------------------------|-----------|
| YAP<br>Phosphorylati<br>on   | 3 μΜ             | 24 hours   | Human<br>Retinal<br>Organoids | ~80% reduction in YAP phosphorylati on                          | [1][4]    |
| Müller Glia<br>Proliferation | 10 μM<br>(TRULI) | 5 days     | Human<br>Retinal<br>Organoids | ~5-fold<br>increase in<br>EdU<br>incorporation                  | [4]       |
| Müller Glia<br>Proliferation | Not specified    | 5 days     | Human<br>Retinal<br>Organoids | ~10-fold increase in EdU incorporation (more potent than TRULI) | [9]       |

## **Experimental Protocols**In Vivo Administration and Tissue Collection

- Animal Model: Adult mice.
- Compound Formulation: TDI-011536 is prepared for intraperitoneal (i.p.) injection. For example, a stock solution in DMSO can be diluted in a vehicle such as a mixture of PEG300, Tween80, and ddH2O, or in corn oil.[10]
- Dosing Regimen: Single i.p. injections of 50, 100, or 200 mg/kg were used to assess dose-dependent effects on YAP phosphorylation.[4] For cardiac injury studies, daily i.p. injections of 100 mg/kg were administered for two or three days.[4]
- Tissue Harvesting: At specified time points (e.g., 2, 4, or 24 hours) post-injection, mice are euthanized, and organs such as the heart, liver, and skin are collected for analysis.[4]



#### **Immunoblotting for YAP Phosphorylation**

- Protein Extraction: Tissues are homogenized and lysed to extract total protein.
- Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
- Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: Membranes are incubated with primary antibodies against phosphorylated YAP (pYAP, specifically at Serine 127), total YAP (tYAP), and a loading control (e.g., GAPDH).[4]
- Detection: Following incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system. The ratio of pYAP to tYAP is quantified to determine the extent of LATS kinase inhibition.

#### **RNA Sequencing and Gene Expression Analysis**

- RNA Extraction: Total RNA is isolated from harvested tissues (e.g., heart and liver) using standard methods.
- Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared. High-throughput sequencing is then performed.
- Data Analysis: The resulting sequence data is aligned to a reference genome. Differential
  gene expression analysis is conducted to identify genes that are significantly up- or downregulated upon treatment with TDI-011536 compared to vehicle controls. Gene Set
  Enrichment Analysis (GSEA) is used to determine if known YAP target gene sets are
  enriched in the treated samples.[4][9]

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: General experimental workflow for in vivo analysis of TDI-011536.

#### Conclusion

**TDI-011536** is a highly potent and specific inhibitor of LATS1/2 kinases, offering a powerful tool for modulating the Hippo-YAP signaling pathway. Its ability to promote the nuclear localization of YAP and activate downstream pro-proliferative gene expression has been demonstrated in multiple preclinical models. The promising results in cardiac and retinal regeneration highlight



its potential as a therapeutic agent for a range of conditions characterized by limited cell proliferation and tissue damage. Further research and development of **TDI-011536** and related compounds may pave the way for novel regenerative therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TDI-011536 | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. TDI-011536 | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- To cite this document: BenchChem. [TDI-011536: A Potent LATS Kinase Inhibitor for Regenerative Medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831577#tdi-011536-target-genes-and-downstream-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com